

An In-Depth Technical Guide to the Structural Characterization of Alkylboronic Acids

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Compound of Interest

Compound Name: (5-Bromopentyl)boronic acid

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Introduction

Alkylboronic acids, a class of organoboron compounds characterized by a boron atom bonded to an alkyl group and two hydroxyl groups, are of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, and their role in the development of sensors and therapeutic agents necessitate a thorough understanding of their structural features. This technical guide provides a comprehensive overview of the principal analytical techniques employed for the structural characterization of simple alkylboronic acids, focusing on methylboronic acid, ethylboronic acid, and n-butylboronic acid as representative examples.

Core Structural Features

Alkylboronic acids possess a trigonal planar geometry around the sp^2 -hybridized boron atom. This configuration, with bond angles approximating 120° , leaves a vacant p-orbital on the boron atom, rendering it a Lewis acid. In the solid state, alkylboronic acids typically form dimeric structures or extended hydrogen-bonded networks through intermolecular interactions between their hydroxyl groups. This propensity for self-association can influence their physical properties and reactivity.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths and angles.

Quantitative Data from X-ray Crystallography

The following tables summarize the key structural parameters for methylboronic acid and n-butylboronic acid as determined by X-ray crystallography. As of the writing of this guide, a single-crystal X-ray structure for ethylboronic acid is not publicly available.

Table 1: Crystallographic Data for Methylboronic Acid

Parameter	Bond/Angle	Value
Bond Lengths (Å)	C-B	1.55 - 1.59
B-O		1.36 - 1.38
Bond Angles (°)	O-B-O	-118
C-B-O		~121

Table 2: Crystallographic Data for n-Butylboronic Acid[1]

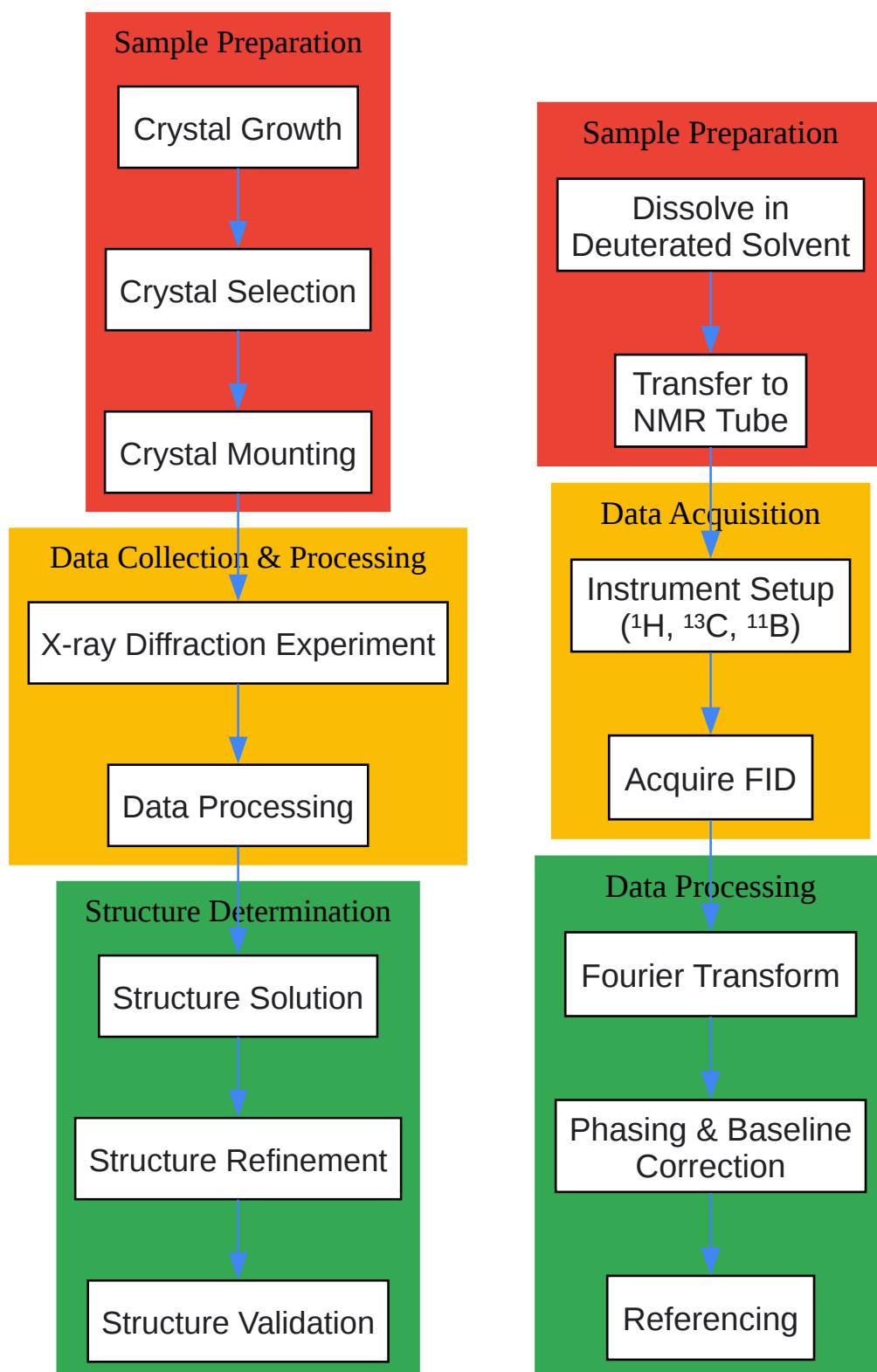
Parameter	Bond/Angle	Value
Bond Lengths (Å)	B-O1	1.3672
B-O2		1.3795
Bond Angles (°)	O1-B-O2	116.048

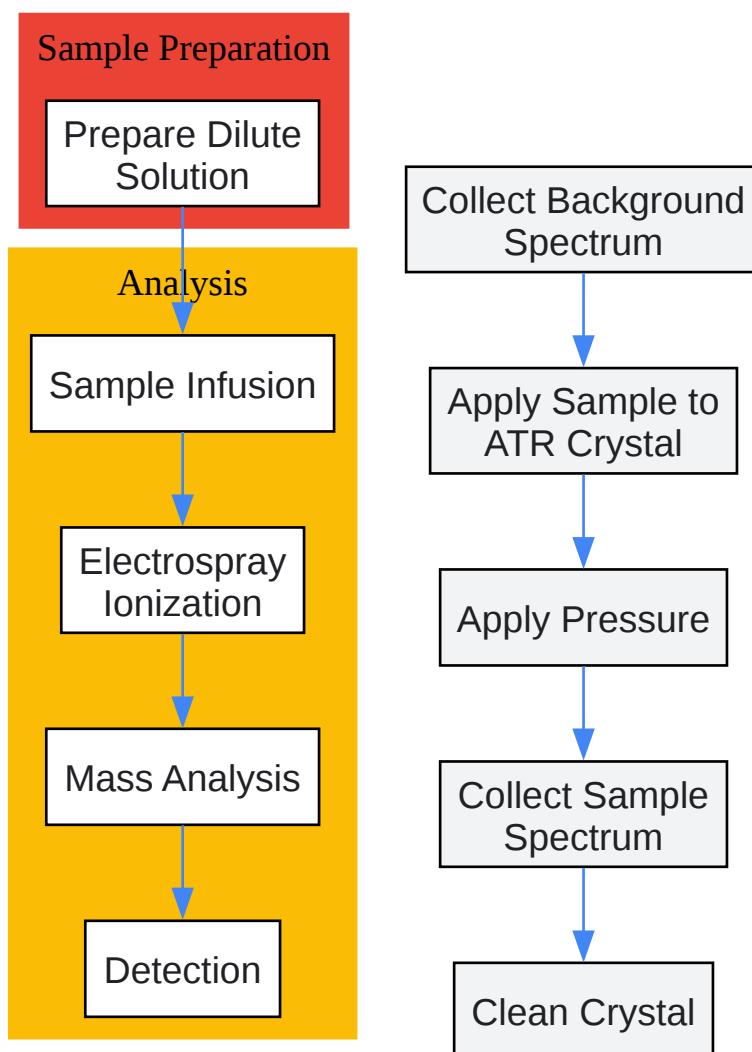
Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the alkylboronic acid suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution. The ideal crystal should be clear, without cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.

- Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
- Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at various orientations.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The initial structural model is then refined to best fit the experimental data.

Experimental Workflow for Single-Crystal X-ray Diffraction





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References

- 1. par.nsf.gov [par.nsf.gov]
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